

# An In-depth Technical Guide to Methyl 1-benzylpyrrolidine-3-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Methyl 1-benzylpyrrolidine-3-carboxylate

**Cat. No.:** B093951

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Methyl 1-benzylpyrrolidine-3-carboxylate** is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key synthetic intermediate, its pyrrolidine scaffold is a foundational component in the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and explores its pivotal role as a building block for potent therapeutic agents, including analgesics, anti-inflammatory drugs, and neurotransmitter modulators.

## Physicochemical Properties

The basic properties of **Methyl 1-benzylpyrrolidine-3-carboxylate** (CAS No: 17012-21-4) are summarized below. These properties are crucial for its handling, reaction optimization, and formulation development. While extensive experimental data for properties like pKa and LogP are not widely published, values for structurally related compounds and computational predictions offer valuable insights.

| Property                              | Value                                                        | Source(s)                          |
|---------------------------------------|--------------------------------------------------------------|------------------------------------|
| Molecular Formula                     | C <sub>13</sub> H <sub>17</sub> NO <sub>2</sub>              | --INVALID-LINK--                   |
| Molecular Weight                      | 219.28 g/mol                                                 | --INVALID-LINK--                   |
| CAS Number                            | 17012-21-4                                                   | --INVALID-LINK--                   |
| Appearance                            | Colorless to light orange/yellow clear liquid                | --INVALID-LINK--, --INVALID-LINK-- |
| Density                               | 1.08 g/cm <sup>3</sup>                                       | --INVALID-LINK--                   |
| Boiling Point                         | 105 °C @ 4 mmHg                                              | --INVALID-LINK--                   |
| Refractive Index (n <sub>20/D</sub> ) | 1.52                                                         | --INVALID-LINK--                   |
| pKa (estimated)                       | ~9.5 (for the pyrrolidine nitrogen)                          | --INVALID-LINK--, --INVALID-LINK-- |
| XlogP (predicted)                     | 1.7                                                          | --INVALID-LINK--                   |
| Solubility                            | Moderate solubility in organic solvents                      | --INVALID-LINK--                   |
| Storage Conditions                    | Room Temperature,<br>recommended <15°C in a cool, dark place | --INVALID-LINK--                   |

Note: The pKa value is estimated based on the structurally similar compound 1-benzylpyrrolidine, which has a reported pKa of 9.51 for the tertiary amine.[1][2]

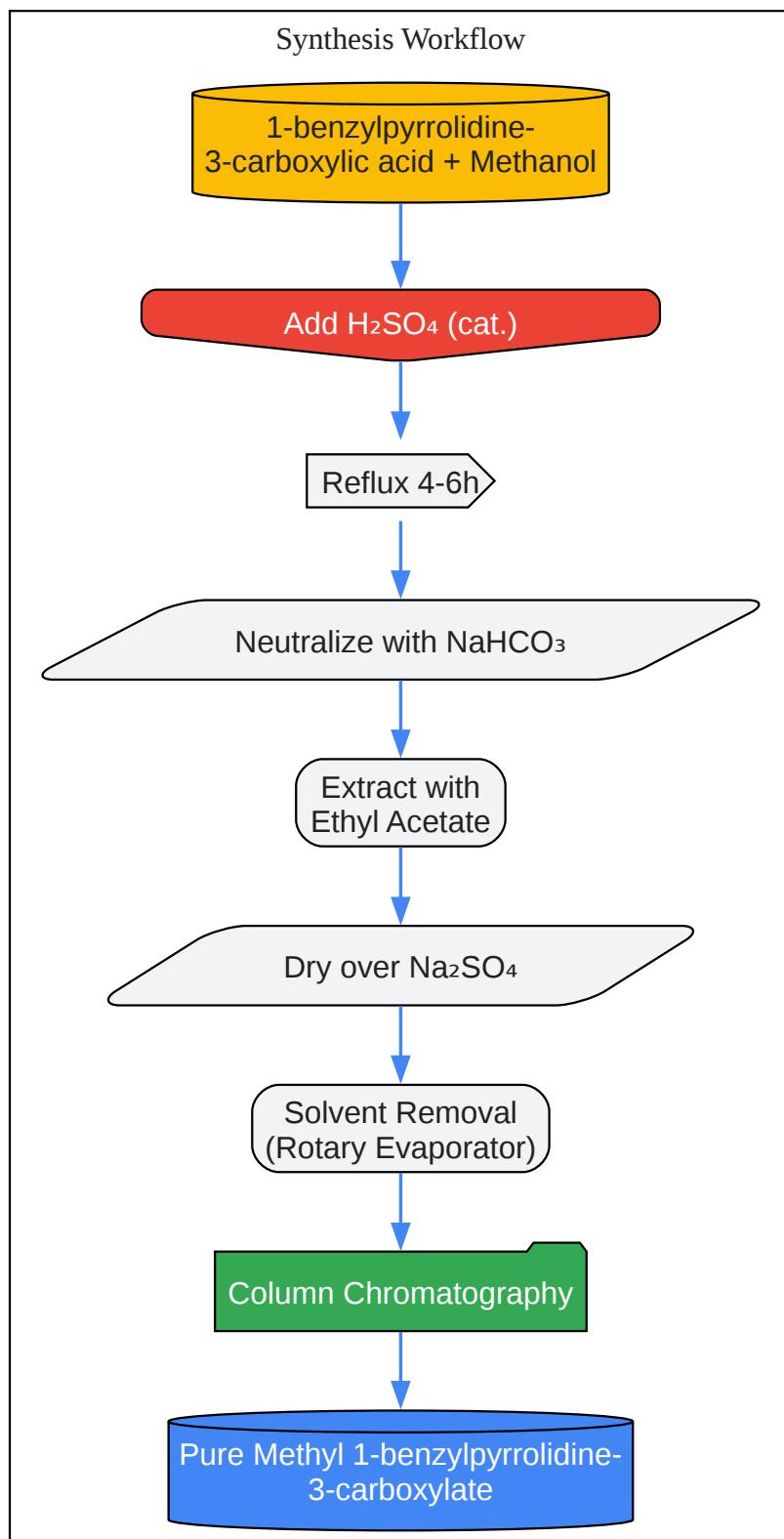
## Experimental Protocols

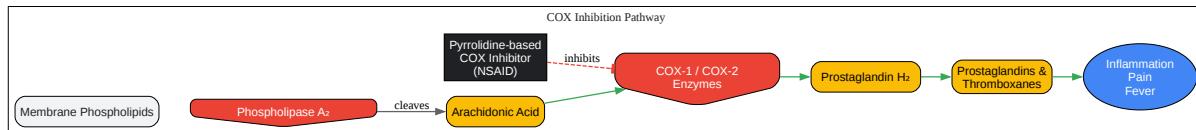
The following sections provide detailed methodologies for the synthesis and characterization of **Methyl 1-benzylpyrrolidine-3-carboxylate**.

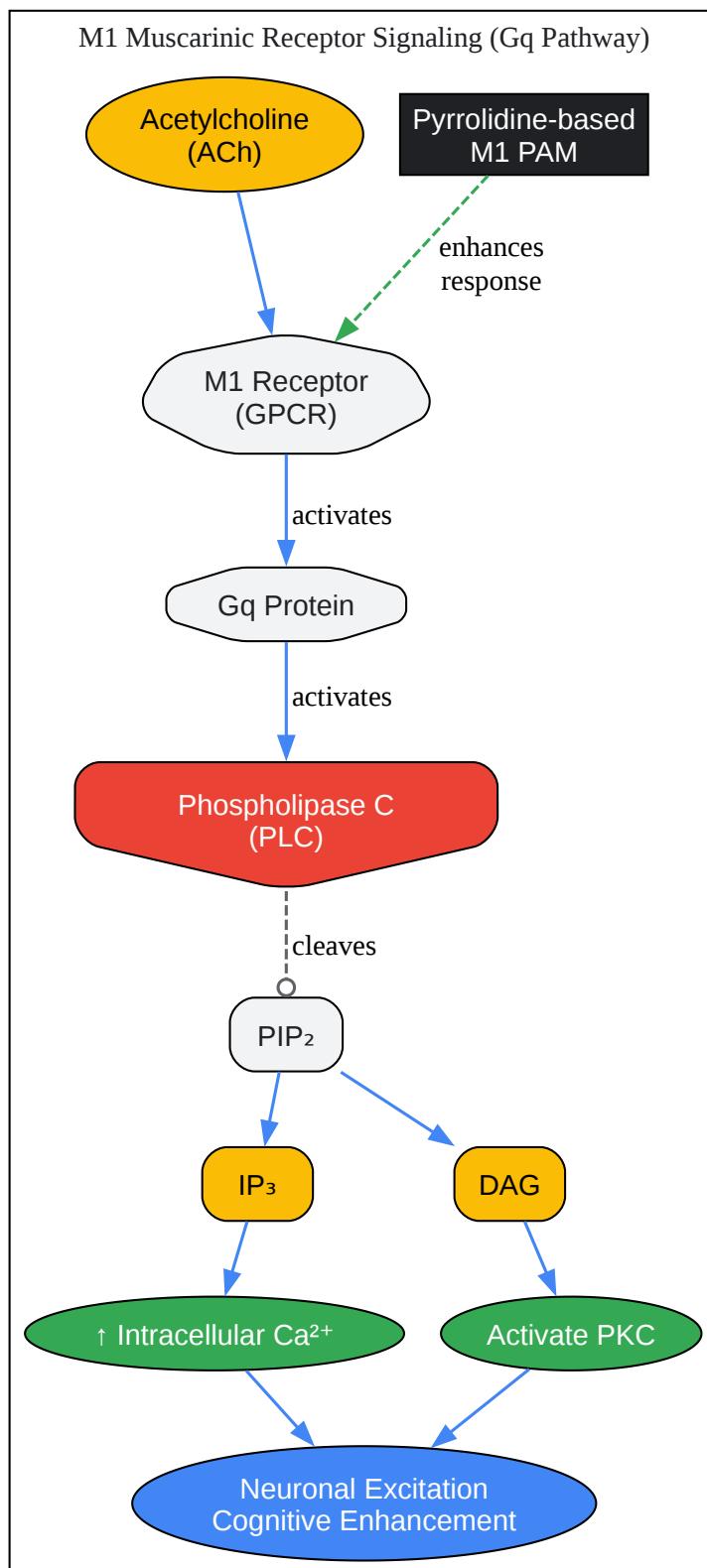
### Synthesis via Esterification

A common and direct route to **Methyl 1-benzylpyrrolidine-3-carboxylate** is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 1-benzylpyrrolidine-3-carboxylic acid.

Reaction: 1-benzylpyrrolidine-3-carboxylic acid + Methanol --(H<sup>+</sup>)--> **Methyl 1-benzylpyrrolidine-3-carboxylate** + Water


Materials:


- 1-benzylpyrrolidine-3-carboxylic acid (1.0 eq)
- Anhydrous Methanol (used as solvent and reactant)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) or Thionyl Chloride (SOCl<sub>2</sub>) (catalytic amount)
- Saturated Sodium Bicarbonate (NaHCO<sub>3</sub>) solution
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Diethyl ether or Ethyl acetate
- Deionized water


Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzylpyrrolidine-3-carboxylic acid (e.g., 10.0 g) in anhydrous methanol (e.g., 100 mL).
- Catalyst Addition: Cool the mixture in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) or thionyl chloride dropwise to the stirring solution.
- Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.

- **Washing and Drying:** Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude oil via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure **Methyl 1-benzylpyrrolidine-3-carboxylate**.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- 2. 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 1-benzylpyrrolidine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093951#methyl-1-benzylpyrrolidine-3-carboxylate-basic-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

